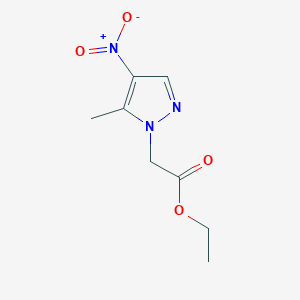

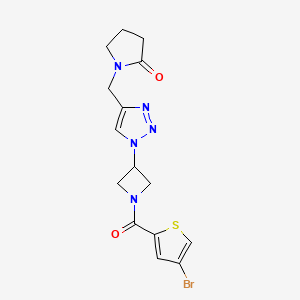

![molecular formula C14H10N2O B2467494 3-Methoxypyrido[1,2-a]indole-10-carbonitrile CAS No. 338981-81-0](/img/structure/B2467494.png)

3-Methoxypyrido[1,2-a]indole-10-carbonitrile

Overview

Description

3-Methoxypyrido[1,2-a]indole-10-carbonitrile is a chemical compound with the molecular formula C14H10N2O . It has a molecular weight of 222.25 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for 3-Methoxypyrido[1,2-a]indole-10-carbonitrile is 1S/C14H10N2O/c1-17-10-5-6-11-12(9-15)13-4-2-3-7-16(13)14(11)8-10/h2-8H,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

3-Methoxypyrido[1,2-a]indole-10-carbonitrile is a solid compound . It has a molecular weight of 222.25 . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I have.Scientific Research Applications

Synthesis and Chemical Properties

- A notable application is in the efficient synthesis of indol-3-yl pyridine and 2,2′-bipyridine derivatives, achieved through a one-pot multi-component reaction. This method is valued for its high yield and short reaction time, and it significantly contributes to the synthesis of these skeletons (Thirumurugan & Perumal, 2009).

- The compound has been used in the synthesis of 9-aminopyrido[1,2-a]indoles, showing a process that includes the formation of a push-pull enamine and intramolecular nucleophilic cyclization. These synthesized compounds exhibit fluorescence properties (Zalte et al., 2020).

Chemical Reactions and Applications

- It is involved in the DBU-catalyzed alkyne-imidate cyclization towards 1-Alkoxypyrazino[1,2-a]indole synthesis. This demonstrates its versatility in chemical reactions, broadening the scope of its applications (Festa et al., 2018).

- Another application is found in the alcohol-initiated dinitrile cyclization in basic media, leading to the formation of 1-alkoxypyrazino[1,2-a]indole-3-amines. This reveals its potential in synthesizing structurally unique and unstable compounds (Festa et al., 2018).

Role in Pharmaceutical Research

- Research has shown its derivatives, such as eudistomin derivatives, to be effective as phosphodiesterase inhibitors. This points to its potential in developing novel pharmaceutical compounds (Kobayashi et al., 1988).

Structural and Spectroscopic Analysis

- Its structural features have been extensively studied using methods like X-ray analysis, IR, NMR, and electronic spectroscopy. This contributes to understanding its optical properties and potential applications in various fields (Jukić et al., 2010).

Other Research Contributions

- It has been used to investigate the mechanism of an unusual decarboxylative cyclization, providing insights into complex chemical processes (Kende et al., 2004).

- Studies on its nucleophilic reactivities have contributed significantly to the understanding of indole chemistry (Lakhdar et al., 2006).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

3-methoxypyrido[1,2-a]indole-10-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c1-17-10-5-6-11-12(9-15)13-4-2-3-7-16(13)14(11)8-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFTUIYAMZMOGOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=C3N2C=CC=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501326042 | |

| Record name | 3-methoxypyrido[1,2-a]indole-10-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501326042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24817646 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-Methoxypyrido[1,2-a]indole-10-carbonitrile | |

CAS RN |

338981-81-0 | |

| Record name | 3-methoxypyrido[1,2-a]indole-10-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501326042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

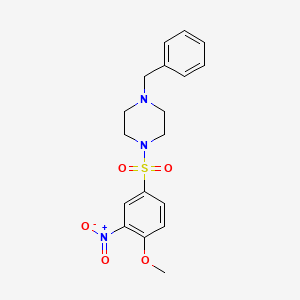

![N-[(1E)-2-methyl-4-oxo-5-(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]benzenesulfonamide](/img/structure/B2467413.png)

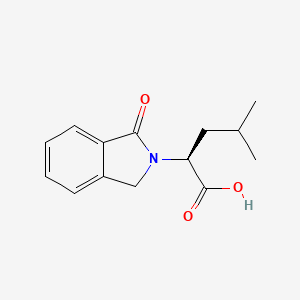

![N-{2-methyl-3-[(4-{[(4-methylphenyl)sulfonyl]amino}piperidin-1-yl)carbonyl]phenyl}acetamide](/img/structure/B2467421.png)

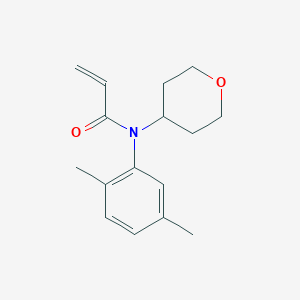

![2-{[(5-Chloro-2,4-dimethoxyphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2467422.png)

![3-[5-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2467424.png)

![6-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2467427.png)

![3-(2-methoxyethyl)-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2467430.png)

![2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol](/img/structure/B2467432.png)